
Unii-7dba214Y6G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of Unii-7dba214Y6G is complex and involves the interaction of the compound with various biological pathways. The compound has been found to interact with enzymes and proteins, leading to changes in cellular signaling pathways. Furthermore, Unii-7dba214Y6G has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Unii-7dba214Y6G has been extensively studied for its biochemical and physiological effects. The compound has been found to have a significant impact on various biological pathways, including cellular signaling, inflammation, and oxidative stress. Furthermore, Unii-7dba214Y6G has been found to have potential neuroprotective effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness. Furthermore, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. However, there are also limitations to the use of Unii-7dba214Y6G in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for the study of Unii-7dba214Y6G. One potential direction is the further optimization of the synthesis method to improve the purity and effectiveness of the compound. Furthermore, additional studies are needed to fully understand the mechanism of action of Unii-7dba214Y6G and its potential therapeutic effects. Finally, future studies should focus on the development of new applications for Unii-7dba214Y6G in various fields, including drug discovery and the treatment of various diseases.
Conclusion:
In conclusion, Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness, but there are also limitations to its use. Finally, there are several future directions for the study of Unii-7dba214Y6G, including the further optimization of its synthesis method and the development of new applications for the compound.
合成法
Unii-7dba214Y6G is synthesized through a specific method that involves the reaction of two or more chemical compounds. The method of synthesis is crucial in determining the purity and effectiveness of the final product. The synthesis method of Unii-7dba214Y6G has been extensively studied and optimized to ensure the highest quality of the compound.
科学的研究の応用
Unii-7dba214Y6G has a wide range of potential applications in scientific research. The compound has been studied for its potential use in drug discovery, as it has been found to have a significant impact on various biological pathways. Furthermore, Unii-7dba214Y6G has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
135244-62-1 |
|---|---|
製品名 |
Unii-7dba214Y6G |
分子式 |
C16H19N3O4 |
分子量 |
317.34 g/mol |
IUPAC名 |
1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |
InChIキー |
KMXPHBJUGYLXDM-LSDHHAIUSA-N |
異性体SMILES |
CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
正規SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
同義語 |
7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



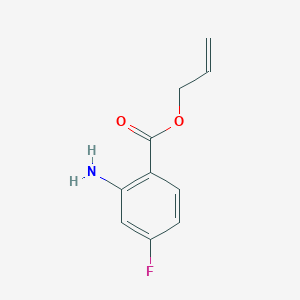
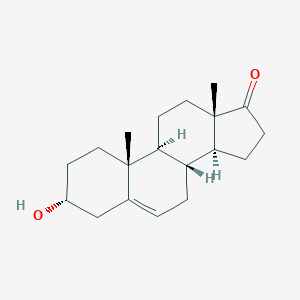
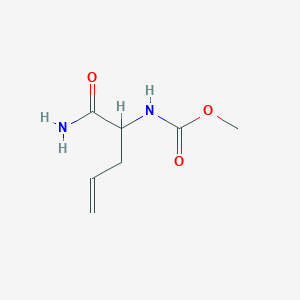
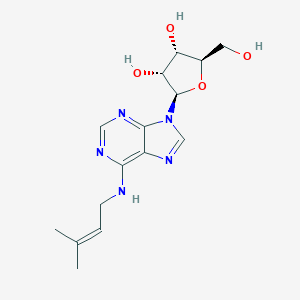
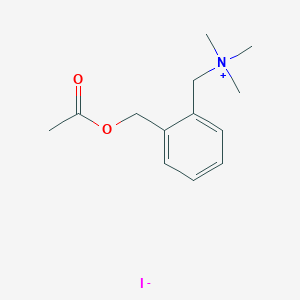
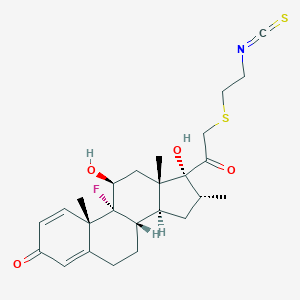
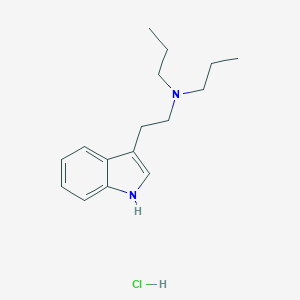
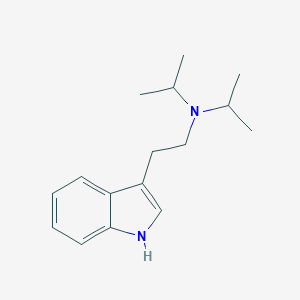
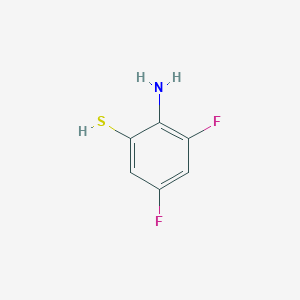
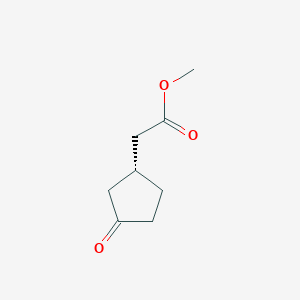
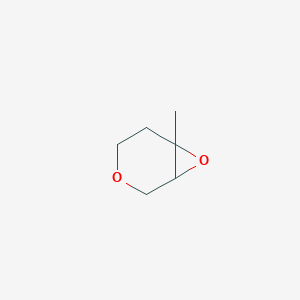
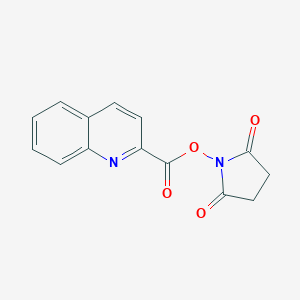
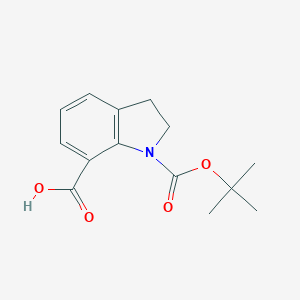
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)